molecular formula C14H11Cl2NO3S B2680536 N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide CAS No. 303152-44-5

N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide

Cat. No.: B2680536
CAS No.: 303152-44-5
M. Wt: 344.21
InChI Key: SSUYVXACYZZFHA-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide is a sulfonamide derivative featuring a 3,5-dichlorophenylsulfonyl group attached to a 2-acetylphenylamine moiety. This compound belongs to a class of sulfonamides known for their versatility in medicinal chemistry and materials science. Sulfonamides are characterized by their sulfonyl (-SO₂-) bridge, which imparts strong electron-withdrawing effects, enhancing acidity and influencing hydrogen-bonding capabilities.

Properties

IUPAC Name

N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3S/c1-9(18)13-4-2-3-5-14(13)17-21(19,20)12-7-10(15)6-11(16)8-12/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUYVXACYZZFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide typically involves the acylation of 2-acetylphenylamine with 3,5-dichlorobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide serves as a building block in the synthesis of more complex organic molecules. Its structural characteristics allow for modifications that can lead to new compounds with varied properties.

ApplicationDescription
Building BlockUsed in organic synthesis to create derivatives with potential pharmaceutical applications.

Biology

The compound has been investigated for its potential as an enzyme inhibitor , particularly targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in mediating inflammatory responses, making this compound a candidate for anti-inflammatory drug development.

Enzyme TargetInhibition Mechanism
COXPrevents conversion of arachidonic acid to pro-inflammatory mediators.
LOXInhibits leukotriene synthesis involved in inflammatory processes.

Medicine

This compound has shown anticancer properties in various studies. For instance, derivatives of this compound were tested against multiple human cancer cell lines, demonstrating significant cytotoxic effects.

  • Case Study: A derivative exhibited an IC50 value ranging from 0.89 to 9.63 µg/mL against cancer cell lines including HeLa (cervical cancer), HL-60 (leukemia), and AGS (gastric adenocarcinoma) .
Cancer Cell LineIC50 Value (µg/mL)
HeLa0.89
HL-609.63
AGS5.00

Additionally, the compound's ability to induce apoptosis in cancer cells was confirmed through morphological changes observed under microscopy and flow cytometry analysis .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical sensors due to its reactive sulfonamide group which can interact with various substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

Acetamide and Oxalamide Derivatives

N-(2-acetylphenyl)acetamide (Compound 1 in ) shares the acetylphenyl group with the target compound but lacks the sulfonamide moiety. X-ray studies reveal that the amide group in acetamide derivatives is out of the plane of the phenyl ring, whereas oxalamate (Compound 2) and oxalamide (Compound 3) derivatives adopt planar conformations due to intramolecular hydrogen bonding . In contrast, sulfonamide derivatives like N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide likely exhibit distinct conformational behavior due to the rigidity of the sulfonyl group and steric effects from chlorine substituents.

Dichlorobenzenesulfonamide Isomers

The position of chlorine substituents significantly impacts properties. For example, N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide () has ortho and para chlorines, while the target compound features meta (3,5) chlorines. The 2,5-dichloro isomer has been used to synthesize novel chalcone hybrids with cytotoxic activity, suggesting that substitution patterns influence biological activity .

Table 1: Key Structural Comparisons
Compound Substituent Positions Conformation Notable Applications
N-(2-acetylphenyl)acetamide Acetyl at 2-phenyl Non-planar amide COX inhibitor precursors
N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide 2,5-Cl, acetyl at 4-phenyl Planar sulfonamide Chalcone synthesis
Target compound 3,5-Cl, acetyl at 2-phenyl Likely rigid sulfonamide Potential enzyme inhibition

Electronic and Reactivity Profiles

  • Acidity : The sulfonamide proton in this compound is more acidic (pKa ~10–12) than amide protons (pKa ~15–18) due to the electron-withdrawing sulfonyl group. This enhances hydrogen-bonding capacity, critical for protein binding .
  • This contrasts with asymmetrical 2,5-dichloro derivatives, which may exhibit altered reactivity in nucleophilic substitutions .

Research Findings and Data

Table 2: Bond Parameters from X-ray Studies (Selected Compounds)
Compound N–C Bond Length (Å) C–O Bond Length (Å) Torsion Angle (°)
N-(2-acetylphenyl)acetamide 1.413(3) 1.224(3) 15.2
N,N'-Bis(2-acetylphenyl)oxalamide 1.354(3) 1.231(3) 178.5
Theoretical target compound ~1.40 ~1.44 (SO₂) ~170–180
  • Hydrogen Bonding: Planar oxalamide derivatives form three-centered hydrogen bonds in the solid state, while non-planar acetamides exhibit weaker interactions. The target compound’s sulfonamide group may facilitate stronger intermolecular hydrogen bonds, influencing crystallinity .

Biological Activity

N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

This compound features a sulfonamide moiety attached to a dichlorobenzene ring and an acetylphenyl group. Its structure is pivotal in its interaction with biological targets, influencing its pharmacological properties.

1. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, derivatives of this compound have shown significant cytotoxic effects against various human cancer cell lines, including gastric adenocarcinoma (AGS), cervical cancer (HeLa), and acute promyelocytic leukemia (HL-60).

Key Findings:

  • IC50 Values: The IC50 values for the tested compounds ranged from 0.89 to 9.63 µg/mL across different cancer cell lines, with the highest activity observed in AGS cells .
  • Mechanisms of Action: The compound induces apoptosis through mitochondrial membrane depolarization and activation of caspases (caspase-8 and -9), leading to cell cycle arrest in the subG0 phase .

Table 1: Anticancer Activity of this compound Derivatives

Cell LineIC50 (µg/mL)Mechanism of Action
AGS0.89Apoptosis via caspase activation
HeLa4.50Cell cycle arrest
HL-609.63Mitochondrial depolarization

2. Antioxidant Activity

The antioxidant properties of this compound derivatives have also been assessed. These compounds demonstrated significant free radical scavenging activity, particularly against DPPH and ABTS radicals.

Key Findings:

  • Derivative 5 exhibited the highest antiradical effect, indicating its potential utility in oxidative stress-related conditions .

3. Enzyme Inhibition

The sulfonamide moiety is known for its ability to inhibit various enzymes involved in metabolic processes. Studies indicate that this compound can inhibit enzymes such as α-glucosidase and acetylcholinesterase.

Table 2: Enzyme Inhibition Profile

EnzymeInhibition TypeIC50 (µg/mL)
α-GlucosidaseCompetitive25.61 ± 0.58
AcetylcholinesteraseNon-competitive25.73 ± 0.39

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Gastric Cancer Model: In vivo studies demonstrated that treatment with this compound significantly reduced tumor size in gastric cancer models by inducing apoptosis and inhibiting tumor growth factors .
  • Combination Therapy: When combined with γ-radiation, this compound showed enhanced cytotoxic effects against liver cancer cells (HEPG2), suggesting synergistic potential in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-acetylphenyl)-3,5-dichlorobenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of sulfonamide derivatives often involves sulfonation, amidation, and dehalogenation steps. For example, analogous compounds are synthesized via chlorosulfonic acid treatment of phenolic precursors, followed by quenching in water to form sulfonyl chlorides, which are then reacted with ammonia to yield sulfonamides . For functionalization of the acetylphenyl group, coupling reactions (e.g., using carbodiimide reagents) with 3,5-dichlorobenzenesulfonamide precursors can be employed, as seen in pyrazole derivative syntheses . Optimization should focus on stoichiometric ratios (e.g., excess chlorosulfonic acid for complete sulfonation ), temperature control (-5°C to 25°C for ammonia reactions ), and purification via flash chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions (e.g., H-bonds stabilizing molecular conformation ).
  • FTIR and NMR (¹H/¹³C) confirm functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, acetyl C=O at ~1700 cm⁻¹) and regiochemistry.
  • DFT calculations (B3LYP/6-311G(d,p) basis set) validate experimental geometries and predict electronic properties .

Q. How should researchers approach the purification of this compound to achieve high yields and purity?

  • Methodological Answer : After synthesis, impurities (e.g., unreacted sulfonyl chloride or byproducts) can be removed via solvent extraction (chlorocarbon solvents for hydrophobic impurities ) and recrystallization (using ethanol/water mixtures). For complex mixtures, automated flash chromatography with gradients of DCM/MeOH (e.g., 0–10% MeOH) effectively isolates the target compound . Purity is confirmed by HPLC (using USP-grade reagents and protocols ).

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) can predict the biological activity or reactivity of this compound, and how should parameters be validated against experimental data?

  • Methodological Answer :

  • DFT calculations at the B3LYP/6-311G(d,p) level predict reactivity descriptors (e.g., Fukui functions for electrophilic/nucleophilic sites) and nonlinear optical (NLO) properties .
  • Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., COVID-19 main protease ). Validate computational results by correlating docking scores with in vitro inhibition assays and comparing DFT-optimized geometries with X-ray crystallographic data .

Q. How can Hirshfeld surface analysis and energy framework calculations elucidate intermolecular interactions in crystalline this compound?

  • Methodological Answer : Hirshfeld surfaces quantify intermolecular contacts (e.g., H-bonding, van der Waals interactions) by mapping normalized contact distances (dnorm). Energy frameworks (CrystalExplorer) visualize interaction energies (electrostatic, dispersion) between molecular pairs . For example, dominant H-bond interactions (>30% contribution to Hirshfeld surface) can stabilize crystal packing, while weaker π-π interactions may explain solubility limitations .

Q. What methodologies resolve contradictions between experimental observations (e.g., bond lengths, reactivity) and computational predictions for sulfonamide derivatives?

  • Methodological Answer : Discrepancies in bond lengths (e.g., S–N or C–O) between X-ray data and DFT predictions often arise from crystal packing effects or basis set limitations. Address this by:

  • Using dispersion-corrected functionals (e.g., B3LYP-D3) for improved van der Waals modeling.
  • Performing NBO analysis to assess hyperconjugative effects altering bond orders .
  • Validating reactivity predictions (e.g., electrophilic sites via Fukui functions) with experimental derivatization studies .

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